molecular formula C5H6F2O3 B6164241 4,4-difluorooxolane-2-carboxylic acid CAS No. 2056072-61-6

4,4-difluorooxolane-2-carboxylic acid

Cat. No. B6164241
CAS RN: 2056072-61-6
M. Wt: 152.1
InChI Key:
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Description

4,4-difluorooxolane-2-carboxylic acid is an organic compound with the molecular formula C5H6F2O3 . It is a derivative of carboxylic acid, which is a class of organic compounds that contain a carboxyl functional group .


Molecular Structure Analysis

The molecular structure of 4,4-difluorooxolane-2-carboxylic acid consists of a five-membered oxolane ring with two fluorine atoms attached to the same carbon atom and a carboxylic acid group attached to another carbon atom in the ring .

Scientific Research Applications

Furan Platform Chemicals

Furan derivatives play a vital role in sustainable chemistry. DFCA is part of the furan platform, which includes compounds directly derived from biomass. Researchers explore its conversion into other valuable furan-based chemicals, such as 2,5-furandicarboxylic acid (FDCA). FDCA, in turn, serves as a precursor for bio-based plastics and polymers, reducing reliance on fossil fuels .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. DFCA’s carboxylic acid group allows it to participate in hydrogen bonding and other supramolecular assemblies. Researchers investigate its role in self-assembly, host-guest chemistry, and crystal engineering. Applications range from drug delivery systems to functional materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-difluorooxolane-2-carboxylic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,2-difluoroethanol", "2-bromoacetic acid", "sodium hydroxide", "sulfuric acid", "acetic anhydride", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2,2-difluoroethanol to 2,2-difluoroethyl bromide using 2-bromoacetic acid and sulfuric acid as catalysts.", "Step 2: Conversion of 2,2-difluoroethyl bromide to 2,2-difluoroethyl acetate using acetic anhydride as a reagent.", "Step 3: Conversion of 2,2-difluoroethyl acetate to 4,4-difluorooxolane-2-carboxylic acid using sodium hydroxide, sodium bicarbonate, and water as reagents." ] }

CAS RN

2056072-61-6

Product Name

4,4-difluorooxolane-2-carboxylic acid

Molecular Formula

C5H6F2O3

Molecular Weight

152.1

Purity

95

Origin of Product

United States

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